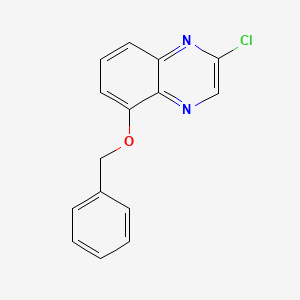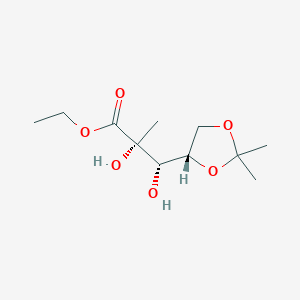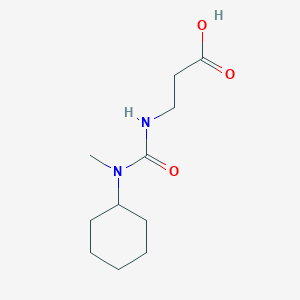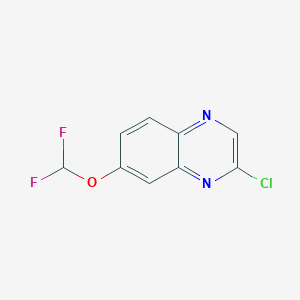
Oxazole-5-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazole-5-carboximidamide belongs to the oxazole family, which is an important class of heterocyclic compounds. These molecules consist of a doubly unsaturated 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom. First synthesized in 1947, this compound is a stable liquid at room temperature with a boiling point of 69 °C .
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for oxazole-5-carboximidamide. One common method involves cyclization of appropriate precursors, such as amidoximes or nitriles, under suitable conditions. For example:
Amidoxime Route: Reaction of amidoximes with acid chlorides or acid anhydrides leads to the formation of this compound.
Nitrile Route: Cyclization of nitriles with hydroxylamine or its derivatives also yields this compound.
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale production. Optimization of reaction conditions, catalysts, and purification steps ensures efficient and cost-effective synthesis.
Analyse Des Réactions Chimiques
Reactivity:: Oxazole-5-carboximidamide participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the imidamide group can yield different derivatives.
Substitution: Substituents on the oxazole ring influence its reactivity.
Oxidizing Agents: Examples include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides, or other electrophiles.
Major Products:: The specific products depend on the reaction conditions and substituents. This compound derivatives find applications in drug discovery, materials science, and more.
Applications De Recherche Scientifique
Oxazole-5-carboximidamide’s versatility makes it valuable in various fields:
Medicinal Chemistry: Researchers explore its potential as antidiabetic, anti-inflammatory, and anticancer agents.
Materials Science: It contributes to the design of novel materials due to its unique ring structure.
Biological Studies: Investigations into its interactions with biological targets and pathways.
Mécanisme D'action
The exact mechanism by which oxazole-5-carboximidamide exerts its effects depends on the specific derivative and its target. It may involve binding to enzymes, receptors, or cellular components.
Comparaison Avec Des Composés Similaires
Oxazole-5-carboximidamide stands out due to its distinctive structure. Similar compounds include other oxazole derivatives (e.g., 1,3-oxazoles) and related heterocycles (e.g., 1,2,5-oxadiazoles) .
Propriétés
Formule moléculaire |
C4H5N3O |
|---|---|
Poids moléculaire |
111.10 g/mol |
Nom IUPAC |
1,3-oxazole-5-carboximidamide |
InChI |
InChI=1S/C4H5N3O/c5-4(6)3-1-7-2-8-3/h1-2H,(H3,5,6) |
Clé InChI |
QJGFXHMMQLBFSV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC=N1)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


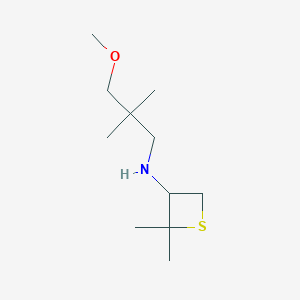
![(1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one](/img/structure/B13028589.png)

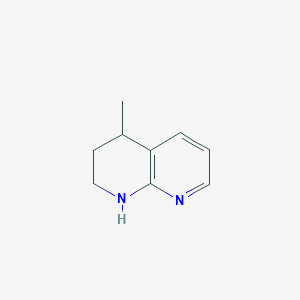
![3-Methyl-isoxazolo[4,5-C]pyridine](/img/structure/B13028614.png)

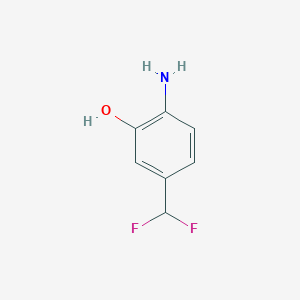
![6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13028636.png)
